molecular formula C21H17ClFN3O2S B11423983 8-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11423983
M. Wt: 429.9 g/mol
InChI Key: FJWLBHRWRBWGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring, and substituted with various functional groups such as chloro, fluoro, methoxy, and carbonitrile.

Preparation Methods

The synthesis of 8-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine and thiadiazine precursors, followed by their fusion under specific reaction conditions. Common reagents used in the synthesis include chlorinating agents, fluorinating agents, and methoxylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups such as chloro and fluoro can be replaced with other substituents under appropriate conditions.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acid derivatives.

Scientific Research Applications

8-(2-Chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 8-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other pyridothiadiazine derivatives with different substituents These compounds share a similar core structure but differ in their functional groups, which can influence their chemical properties and biological activities

Properties

Molecular Formula

C21H17ClFN3O2S

Molecular Weight

429.9 g/mol

IUPAC Name

8-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H17ClFN3O2S/c1-28-14-7-5-13(6-8-14)25-11-26-19(27)9-15(16(10-24)21(26)29-12-25)20-17(22)3-2-4-18(20)23/h2-8,15H,9,11-12H2,1H3

InChI Key

FJWLBHRWRBWGAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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